Palmitic Acid

Cardiometabolic Risk Nutritional Biochemistry Clinical Lipidology

Select palmitic acid (≥98%, C16:0) for applications where chain-length specificity is critical. Unlike stearic acid (C18:0) or oleic acid, palmitic acid uniquely activates PPARγ at physiological concentrations and induces well-characterized lipotoxic apoptosis in HepG2/HuH7 hepatocyte models—essential for NAFLD research. In pharmaceutical formulation, the precise 50:50 palmitate-to-stearate ratio determines tablet compression, hardness, and disintegration performance. For controlled clinical nutrition trials, ≥99% purity ensures reproducible LDL-cholesterol outcome data. Verify USP/EP grade specifications for oral solid dosage excipient use. Procure application-specific purity, not class-level substitutes.

Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
CAS No. 57-10-3
Cat. No. B1678344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic Acid
CAS57-10-3
SynonymsAcid, Hexadecanoic
Acid, Palmitic
Calcium Palmitate
Hexadecanoic Acid
Palmitate, Calcium
Palmitate, Sodium
Palmitic Acid
Sodium Palmitate
Molecular FormulaC16H32O2
Molecular Weight256.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)
InChIKeyIPCSVZSSVZVIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.04 mg/L at 25 °C
Insoluble in water
Soluble in hot alcohol and ether
Soluble in ethanol, acetone, benzene;  very soluble in chloroform;  miscible with ethyl ether
Soluble in aromatic, chlorinated and oxygenated solvents
4e-05 mg/mL
Solubility in water: none
practically insoluble in water;  soluble in alcohol, ether, chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palmitic Acid (CAS 57-10-3): Procurement Specifications and Baseline Characterization for Research and Industrial Use


Palmitic acid (hexadecanoic acid, C16:0) is a 16-carbon saturated fatty acid that represents the most abundant fatty acid in the human body, accounting for 20–30% of total fatty acids [1]. It is a white, waxy solid at room temperature with a melting point of 61–62.5 °C, a molecular weight of 256.42 g/mol, and a density of 0.853 g/cm³ [2]. Palmitic acid occurs naturally in all animal fats as the glyceride palmitin and is particularly abundant in palm oil, from which it derives its name [3]. As a fundamental biochemical building block, it serves as a precursor for signaling molecules, a substrate for protein palmitoylation, and a critical component of membrane phospholipids [4].

Why Palmitic Acid (CAS 57-10-3) Cannot Be Replaced by Other Saturated Fatty Acids in Critical Applications


Palmitic acid exhibits chain-length-specific and saturation-dependent biological activities that preclude simple substitution with other saturated fatty acids such as stearic acid (C18:0) or myristic acid (C14:0). While all long-chain saturated fatty acids share general chemical properties, their differential effects on lipid metabolism, cellular signaling, and toxicity are well-documented. For instance, palmitic acid uniquely activates PPARγ at physiologically relevant concentrations among saturated fatty acids tested [1], and its lipotoxic profile in hepatocytes differs markedly from both shorter-chain and longer-chain saturated fatty acids [2]. In pharmaceutical formulation, the specific 16-carbon chain length directly influences lubricant performance and excipient functionality in ways that stearic acid alone cannot replicate [3]. These fundamental differences underscore why procurement decisions must be guided by application-specific evidence rather than class-level assumptions.

Palmitic Acid (CAS 57-10-3): Quantitative Evidence Guide for Scientific Selection and Procurement


Palmitic Acid Versus Stearic Acid and Oleic Acid: Differential Effects on Fasting LDL-Cholesterol in Human Clinical Trial

In a randomized crossover trial with 20 hypercholesterolemic postmenopausal women, dietary palmitic acid produced significantly higher fasting LDL-cholesterol concentrations compared to stearic acid and oleic acid diets (all P < 0.01) [1]. This demonstrates that despite both being saturated fatty acids, palmitic acid and stearic acid exhibit divergent cardiometabolic effects, with palmitic acid being less favorable for LDL-cholesterol management.

Cardiometabolic Risk Nutritional Biochemistry Clinical Lipidology

Palmitic Acid Versus Oleic Acid: Differential Lipotoxicity and Apoptosis Induction in Hepatocyte Models

In cultured hepatocyte models (HepG2, HuH7, WRL68), palmitic acid induced significantly greater apoptosis and impaired insulin signaling compared to oleic acid, despite oleic acid causing more extensive triglyceride accumulation (steatosis) [1]. This paradox—where the saturated fatty acid is more cytotoxic while the unsaturated fatty acid is more steatogenic—demonstrates that fatty acid saturation status, not merely lipid accumulation, determines cellular toxicity outcomes.

Hepatotoxicity NAFLD Lipid Metabolism Cell Death

Palmitic Acid Versus Stearic Acid: Differential Tumor Cell Growth Inhibition and ER Stress Induction

In a comparative study across multiple human cancer cell lines (ovarian, lung, breast, and colon), stearate (C18:0) induced stronger growth inhibition than palmitate (C16:0) [1]. Stearate treatment activated endoplasmic reticulum stress pathways (ATF6, IRE1α-XBP1, PERK-CHOP) leading to DNA damage, caspase activation, and apoptotic cell death. This chain-length-dependent differential effect indicates that palmitic acid and stearic acid are not functionally interchangeable in cancer biology research.

Cancer Metabolism ER Stress Tumor Biology Lipid Signaling

Palmitic Acid as Unique Endogenous PPARγ Activator at Physiological Concentrations

In a systematic coactivator recruitment assay screening 14 major free long-chain fatty acids (C12:0–C22:6), only palmitic acid showed slight but detectable PPARγ activation at physiologically relevant concentrations, whereas lauric acid, myristic acid, and 15d-PGJ2 required high (non-physiological) concentrations for PPARγ activation [1]. This distinguishes palmitic acid from other saturated fatty acids in its ability to engage PPARγ signaling under physiological conditions.

Nuclear Receptors PPAR Signaling Metabolic Regulation Endogenous Ligands

Palmitic Acid Versus Myristic Acid: Divergent Mechanisms of Hepatocyte Growth Suppression

Proteomic analysis of hepatocytes treated with individual free fatty acids revealed that palmitic acid and myristic acid suppress cell growth through fundamentally different mechanisms: myristic acid (C14:0) causes delayed cell-cycle progression, whereas palmitic acid (C16:0) triggers cellular apoptosis [1]. In contrast, oleic acid and saturated-unsaturated fatty acid mixtures led to dose-dependent lipid droplet accumulation without adverse effects on cell growth.

Hepatocyte Biology Cell Cycle Apoptosis Lipid Metabolism

Palmitic Acid as an Essential Component in Pharmaceutical Lubricant Formulations: Stellipress Micro Composition

Stellipress Micro, a micronized pharmaceutical lubricant compliant with EP/USP standards, utilizes a precisely defined 50/50 ratio of stearic acid and palmitic acid to optimize tablet manufacturing efficiency [1]. The specific blend provides hydrophobic lubrication that reduces friction and capping problems during compression while maintaining tablet integrity. This formulation demonstrates that palmitic acid contributes functional properties not achievable with stearic acid alone.

Pharmaceutical Excipients Tablet Manufacturing Lubricants Formulation Science

Palmitic Acid (CAS 57-10-3): Evidence-Based Application Scenarios for Research and Industrial Procurement


In Vitro Lipotoxicity and Steatosis Modeling in Hepatocyte Research

Palmitic acid is the preferred saturated fatty acid for inducing apoptosis and impairing insulin signaling in hepatocyte models (HepG2, HuH7, WRL68), providing a well-characterized lipotoxic stimulus that is mechanistically distinct from oleic acid [1]. Researchers investigating nonalcoholic fatty liver disease (NAFLD) pathogenesis or saturated fat-induced cellular stress should select palmitic acid specifically, as oleic acid produces steatosis without apoptosis, and stearic acid exhibits different ER stress induction potency [2].

Nutritional Intervention and Cardiometabolic Outcome Studies

For clinical nutrition trials examining dietary fatty acid effects on lipid profiles, palmitic acid serves as the reference saturated fatty acid due to its well-documented differential effects on LDL-cholesterol compared to stearic acid and oleic acid [1]. Procurement of high-purity palmitic acid (≥99%) is essential for controlled dietary intervention studies where precise fatty acid composition determines cardiometabolic outcomes.

Pharmaceutical Tablet Formulation and Excipient Development

Palmitic acid is a critical component in pharmaceutical lubricant formulations, typically blended in a 50:50 ratio with stearic acid to achieve optimal tablet compression and ejection properties [1]. Formulation scientists developing oral solid dosage forms should verify palmitic acid content specifications (purity ≥95–98%, USP/EP grade) when sourcing lubricant excipients, as variations in the stearate-to-palmitate ratio directly impact tablet hardness, friability, and disintegration characteristics.

PPAR Nuclear Receptor Signaling and Endogenous Ligand Studies

Palmitic acid is uniquely suitable among saturated fatty acids for studying endogenous PPARγ activation at physiological concentrations, based on systematic screening of 14 long-chain fatty acids in coactivator recruitment assays [1]. Researchers investigating natural ligand-receptor interactions or comparing endogenous versus synthetic PPAR agonists should select palmitic acid as the prototypical saturated fatty acid ligand, noting that myristic acid and lauric acid lack PPARγ activity at physiological levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.